molecular formula C21H20N4 B2770531 2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850802-68-5

2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2770531
CAS RN: 850802-68-5
M. Wt: 328.419
InChI Key: RLBLQOUAFUJGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .

Scientific Research Applications

Antiparasitic Activity

The compound’s structural features make it a promising candidate for antiparasitic drug development. Notably, pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities . Researchers have explored its potential as an antiparasitic agent, particularly against protozoan parasites such as Leishmania and Plasmodium.

Anticancer Properties

Investigations into the compound’s effects on cancer cells have revealed interesting findings. Although more research is needed, preliminary studies suggest that it may inhibit specific cellular pathways associated with tumor growth. For instance, compounds with similar structures have shown antitumor effects in animal models .

Molecular Simulation Studies

A molecular simulation study highlighted the compound’s in vitro antipromastigote activity. It exhibited a favorable binding pattern in the active site of LmPTR1 (Leishmania major pteridine reductase 1), suggesting its potential as an antileishmanial agent . Further investigations are warranted to validate these findings.

Green Synthesis Applications

The compound’s synthesis process is noteworthy. Researchers have employed green and catalyst-free methods to create related pyrazole derivatives. These sustainable approaches contribute to environmentally friendly synthetic routes and enhance the compound’s accessibility .

properties

IUPAC Name

2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-14-9-11-18(12-10-14)23-19-13-15(2)22-21-20(16(3)24-25(19)21)17-7-5-4-6-8-17/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBLQOUAFUJGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.